molecular formula C6H9NO2S B15312065 4-Isothiocyanatopentanoic acid

4-Isothiocyanatopentanoic acid

Cat. No.: B15312065
M. Wt: 159.21 g/mol
InChI Key: RMMBOUHTNFXBQS-UHFFFAOYSA-N
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Description

4-Isothiocyanatopentanoic acid is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are characterized by the functional group -N=C=S. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatopentanoic acid typically involves the reaction of amines with thiophosgene or its derivatives. One common method is the reaction of the corresponding amine with carbon disulfide in the presence of a base, followed by oxidation . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs large-scale reactions using thiophosgene or carbon disulfide. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isothiocyanatopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isothiocyanatopentanoic acid involves its interaction with cellular proteins and enzymes. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate

Comparison: 4-Isothiocyanatopentanoic acid is unique due to its specific structure, which imparts distinct reactivity and biological activity. Compared to allyl, benzyl, and phenethyl isothiocyanates, it has a longer carbon chain, which can influence its lipophilicity and ability to interact with biological membranes .

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

4-isothiocyanatopentanoic acid

InChI

InChI=1S/C6H9NO2S/c1-5(7-4-10)2-3-6(8)9/h5H,2-3H2,1H3,(H,8,9)

InChI Key

RMMBOUHTNFXBQS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)N=C=S

Origin of Product

United States

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